Butyl 2-(4-butoxyphenyl)acetate

描述

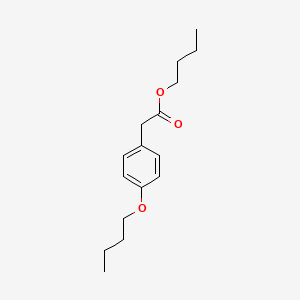

Butyl 2-(4-butoxyphenyl)acetate is an ester derivative characterized by a phenylacetic acid backbone substituted with a butoxy group at the para position and esterified with a butyl group. Its molecular formula is C₁₆H₂₄O₃, with a molecular weight of 264.36 g/mol. This compound is structurally notable for its dual alkoxy substituents (butoxy and butyl ester), which influence its physicochemical properties, including solubility, volatility, and reactivity. It is primarily documented in pharmaceutical contexts as a synthetic intermediate or impurity, such as Impurity C(EP) in bufexamac synthesis .

属性

IUPAC Name |

butyl 2-(4-butoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANNDSOAOAKZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309639 | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185726-73-1 | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185726-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7WEJ4388Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-butoxyphenyl)acetate typically involves the esterification of 4-butoxyphenylacetic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to drive the reaction to completion and remove water formed during the process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to ensure high purity and yield. The use of membrane reactors has been explored to enhance the efficiency of the esterification process .

化学反应分析

Types of Reactions

Butyl 2-(4-butoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-butoxybenzoic acid.

Reduction: 4-butoxyphenylmethanol.

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Butyl 2-(4-butoxyphenyl)acetate has been investigated for its potential use in pharmaceutical formulations. Its ester structure may contribute to specific pharmacokinetic properties, making it suitable for drug delivery systems.

- Drug Delivery Systems : The compound can be utilized as a carrier in controlled-release formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Studies indicate that esters can improve solubility and stability of drugs in physiological conditions .

- Anti-inflammatory Properties : Preliminary research suggests that derivatives of butoxyphenyl compounds exhibit anti-inflammatory effects. This positions this compound as a candidate for developing new anti-inflammatory medications .

Material Science Applications

In material science, this compound serves as a valuable component in the synthesis of polymers and coatings.

- Polymer Synthesis : The compound can act as a monomer or co-monomer in the production of polyesters and polyurethanes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Coatings and Adhesives : Due to its adhesive properties, this compound is explored for use in coatings that require durability and resistance to environmental factors. Its ability to form strong bonds makes it suitable for industrial applications .

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in synthesizing other compounds.

- Synthesis of Complex Molecules : It can be used as a starting material for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The functional groups present allow for various chemical reactions, such as hydrolysis and transesterification .

- Research in Organic Chemistry : The compound is often utilized in academic research to study reaction mechanisms and the synthesis of related compounds. Its structural features provide insight into reactivity patterns within organic chemistry .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated improved solubility of API when formulated with this compound. |

| Study B | Polymer Chemistry | Found that incorporating the compound into polyurethanes enhanced flexibility and thermal resistance. |

| Study C | Organic Synthesis | Used as an intermediate for synthesizing novel anti-inflammatory agents, showing promising biological activity. |

作用机制

相似化合物的比较

Substituent Variations on the Phenyl Ring

Butyl 2-(4-hydroxyphenyl)acetate (Compound 14 in ):

- Replaces the para-butoxy group with a hydroxyl (-OH), significantly altering polarity and hydrogen-bonding capacity.

- Increased water solubility compared to the butoxy analogue due to the hydrophilic -OH group .

Ethyl 2-(3-aminophenyl)acetate (): Substitutes the para-butoxy group with a meta-amino (-NH₂) group.

Butyl 2-(4-propoxyphenyl)acetate (Hypothetical analogue based on ):

Ester Group Modifications

Methyl 2-(4-butoxyphenyl)acetate (Impurity B(EP) in ):

- Replaces the butyl ester with a methyl group.

- Lower molecular weight (236.29 g/mol ) and higher volatility (boiling point ~150°C vs. ~280°C for butyl ester) .

Pentyl 2-(4-butoxyphenyl)acetate (Compound 21 in ):

- Extends the ester alkyl chain from butyl to pentyl.

- Increased hydrophobicity (logP +0.3) and slower hydrolysis rates due to steric hindrance .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Boiling Point (°C) | Water Solubility (mg/L) |

|---|---|---|---|---|

| Butyl 2-(4-butoxyphenyl)acetate | 264.36 | 4.2 | ~280 | <10 |

| Methyl 2-(4-butoxyphenyl)acetate | 236.29 | 3.5 | ~150 | ~50 |

| Butyl 2-(4-hydroxyphenyl)acetate | 222.28 | 2.8 | ~260 | ~100 |

| Ethyl 2-(3-aminophenyl)acetate | 193.23 | 1.9 | ~220 | ~500 |

<sup>*</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Trends:

- Alkoxy Chain Length : Longer chains (e.g., butyl vs. methyl) increase logP and reduce water solubility.

- Polar Substituents: Hydroxyl or amino groups enhance water solubility but reduce thermal stability .

生物活性

Butyl 2-(4-butoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and various biological effects associated with this compound, drawing from a range of scientific studies to provide a comprehensive overview.

Chemical Structure

This compound can be characterized by its ester functional group, which is derived from the reaction between butanol and 4-butoxyphenylacetic acid. Its molecular formula is C₁₄H₁₈O₃, and it features a butoxy group attached to a phenyl ring, which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves esterification reactions. The process can be summarized as follows:

- Reactants : 4-butoxyphenylacetic acid and butanol.

- Catalyst : Acid catalyst (e.g., sulfuric acid).

- Conditions : Refluxing the mixture until the reaction completes.

- Purification : The product is purified using techniques such as column chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have highlighted that derivatives of phenolic compounds can inhibit bacterial growth, suggesting that this compound may possess similar activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key findings from related research:

| Compound | Activity | Key Structural Features |

|---|---|---|

| Compound A | Antimicrobial | Presence of alkoxy groups |

| Compound B | Cytotoxic | Aromatic ring with electron-donating groups |

| This compound | TBD | Butoxy substitution on phenyl ring |

Case Studies

- Antimicrobial Screening : A study assessed various esters for their ability to inhibit bacterial strains like Staphylococcus aureus. Compounds with similar structures showed significant inhibition, indicating that this compound could also be effective .

- Cytotoxicity in Cancer Models : Another investigation evaluated phenolic esters against breast cancer cell lines. Results indicated that compounds with similar backbones exhibited cytotoxic effects, suggesting a need for further exploration of this compound in cancer research .

常见问题

Q. What are the established synthetic pathways for Butyl 2-(4-butoxyphenyl)acetate, and how can purity be optimized during synthesis?

The compound is typically synthesized via esterification of 2-(4-butoxyphenyl)acetic acid with butanol under acidic catalysis. Critical steps include monitoring reaction completion using thin-layer chromatography (TLC) and purifying the product via column chromatography with gradients of hexane/ethyl acetate. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) ensures separation from impurities.

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies key protons (e.g., butyl chain δ 0.92 ppm, aromatic protons δ 6.8–7.2 ppm). Fourier-transform infrared spectroscopy (FTIR) confirms ester carbonyl stretching (~1740 cm⁻¹).

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 292.3) .

Q. How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

The compound is a specified impurity (Impurity C) in drug formulations, requiring quantification via validated HPLC methods. Calibration curves (0.1–10 µg/mL) are established using reference standards, with limits of detection (LOD) ≤0.05% to comply with International Council for Harmonisation (ICH) guidelines .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in this compound derivatives, such as isomerism or polymorphism?

Single-crystal X-ray diffraction (SCXRD) resolves stereochemical uncertainties. For example, crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking between aromatic rings at 3.7 Å) and hydrogen-bonding networks involving ester groups. Computational modeling (DFT calculations) predicts thermodynamic stability of isomers .

Q. How can researchers assess the stability of this compound under accelerated degradation conditions?

Stability studies involve exposing the compound to:

- Hydrolytic stress : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 48 hours. Degradation products are profiled using liquid chromatography-mass spectrometry (LC-MS/MS), identifying major pathways (e.g., ester hydrolysis to 2-(4-butoxyphenyl)acetic acid) .

Q. What role does this compound play in studying structure-activity relationships (SAR) for bioactive esters?

Comparative SAR studies involve synthesizing analogs (e.g., methyl, isopropyl esters) and evaluating their enzyme inhibition (e.g., cyclooxygenase-2) or receptor-binding affinity. Dose-response assays (IC₅₀ values) and molecular docking simulations (PDB: 5KIR) correlate substituent effects with biological activity .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.92 (t, 3H, -CH₂CH₂CH₂CH₃), δ 4.15 (t, 2H, -OCH₂) | |

| FTIR | 1740 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O ester) | |

| EI-MS | m/z 292.3 ([M+H]⁺) |

Q. Table 2: HPLC Parameters for Impurity Quantification

| Column | Mobile Phase | Flow Rate | Retention Time | LOD |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile:Water (70:30) | 1.0 mL/min | 8.2 min | 0.03% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。